methanethione](/img/structure/B12121264.png)
[5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)furan-2-ylmethanethione is a chemical compound that features a furan ring substituted with a 2-fluorophenyl group and a morpholin-4-ylmethanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)furan-2-ylmethanethione typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Morpholin-4-ylmethanethione Group: This step involves the reaction of morpholine with carbon disulfide to form morpholin-4-ylmethanethione, which is then coupled to the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)furan-2-ylmethanethione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)furan-2-ylmethanethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature heterocyclic rings and have been studied for their biological activities.
Imidazole Containing Compounds: Imidazole derivatives are known for their broad range of chemical and biological properties.
Uniqueness
5-(2-Fluorophenyl)furan-2-ylmethanethione is unique due to its combination of a furan ring, a fluorophenyl group, and a morpholin-4-ylmethanethione moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H14FNO2S |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
[5-(2-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C15H14FNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
Clé InChI |
XKINNDHUVBCUFO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


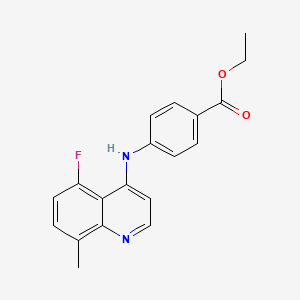
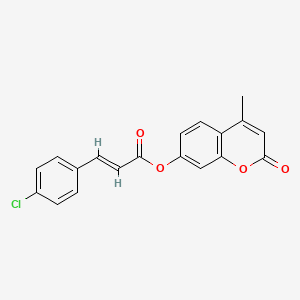
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)
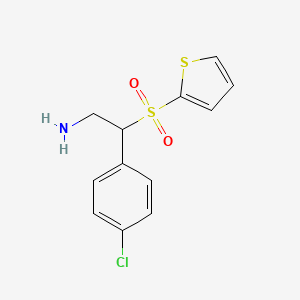
![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)
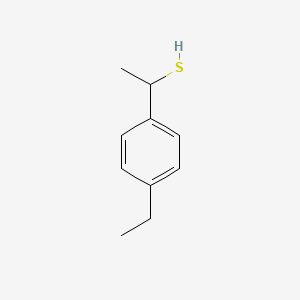
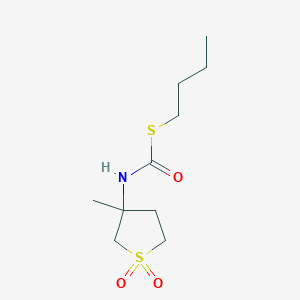




![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)

